AF 430 amine

Fluorescence microscopy Confocal imaging Live-cell tracking

Multiplexing panel design fails when spectral overlap compromises data fidelity. AF 430 amine solves this with a unique spectral window (Ex 430 nm/Em 542 nm) between UV and green channels. - 112 nm Stokes shift; pH 4-10 stable fluorescence - >10× photostability vs. FITC; ideal for STED microscopy - Terminal primary amine for EDC/NHS conjugation to antibodies or streptavidin

Molecular Formula C28H38F3N3O6S
Molecular Weight 601.7 g/mol
Cat. No. B12371976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF 430 amine
Molecular FormulaC28H38F3N3O6S
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=C(N1CCCCCC(=O)NCCCCCCN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C
InChIInChI=1S/C28H38F3N3O6S/c1-27(2)17-19(18-41(37,38)39)20-14-21-22(28(29,30)31)15-26(36)40-24(21)16-23(20)34(27)13-9-5-6-10-25(35)33-12-8-4-3-7-11-32/h14-17H,3-13,18,32H2,1-2H3,(H,33,35)(H,37,38,39)
InChIKeyIRHCASXKSKJKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF430 Amine: Identification & Spectral Properties


[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid (C₂₈H₃₈F₃N₃O₆S, MW 601.7 g/mol) is the IUPAC designation for AF430 amine, a coumarin-class fluorescent dye belonging to the Alexa Fluor® 430 family . The compound features a terminal primary amine functional group attached via a 6-aminohexylamino-6-oxohexyl linker to the pyrano[3,2-g]quinoline chromophore core [1]. The chromophore incorporates an 8,8-dimethyl substitution, a 4-trifluoromethyl group that enhances photostability by reducing photobleaching, and a methanesulfonic acid moiety that confers water solubility [2]. The compound is structurally identical to Alexa Fluor® 430 amine and serves as an amine-reactive building block for bioconjugation via condensation with carboxyl-containing molecules .

Spectral Uniqueness of AF430 Amine


AF430 amine occupies a strategically distinct spectral niche that generic substitution with other amine-reactive dyes cannot replicate. Its excitation maximum at ~430 nm and emission maximum at ~542 nm place it in a unique spectral window between UV-excited fluorophores (e.g., DAPI at 358 nm, AMCA at ~350 nm) and fluorescein-class dyes (e.g., FITC/Alexa Fluor® 488 at ~494 nm) [1]. This intermediate positioning enables excitation by standard 405 nm violet lasers while minimizing spectral overlap with both DAPI (UV channel) and FITC/GFP (green channel) in multicolor experiments . Substituting AF430 amine with Alexa Fluor® 405 (Ex 401 nm/Em 421 nm) forfeits the green-yellow emission that provides visual contrast; substituting with Alexa Fluor® 488 (Ex 495 nm/Em 519 nm) introduces channel bleed-through with GFP and FITC that compromises multiplexing fidelity [2]. Furthermore, the 4-trifluoromethyl substituent on the pyranoquinoline core confers enhanced photostability relative to conventional coumarin dyes lacking this electron-withdrawing group [3]. These compound-specific features—spectral positioning and trifluoromethyl-mediated photostability—are not generic class attributes and are absent from simple substitution candidates.

AF430 Amine: Evidence vs. Comparators


Photostability Advantage over FITC

AF430 dye exhibits photostability exceeding that of traditional green fluorescent dyes such as fluorescein isothiocyanate (FITC) by more than 10-fold. In confocal microscopy under continuous 488 nm laser illumination, AF430 conjugates maintain stable fluorescence intensity for over 2 hours . This represents a quantified improvement over FITC, which undergoes rapid photobleaching under identical illumination conditions.

Fluorescence microscopy Confocal imaging Live-cell tracking

Large Stokes Shift Reduces Cross-Talk

AF430 exhibits a Stokes shift of 112 nm (excitation maximum 430 nm, emission maximum 542 nm), which is substantially larger than that of typical fluorescein-class dyes such as FITC (Stokes shift ~25 nm, Ex 494 nm/Em 519 nm) and many Alexa Fluor® variants [1]. This large Stokes shift minimizes spectral cross-talk between excitation and emission channels, reducing the number of required excitation/detection channels in multicolor imaging setups . The wide spectral separation also facilitates STED microscopy applications where AF430 can be depleted by a 660 nm laser while combined with a second dye having a smaller Stokes shift, enabling two-color STED with a single depletion wavelength [2].

Multicolor fluorescence microscopy STED microscopy Flow cytometry

pH-Insensitive Fluorescence vs. FITC

AF430 maintains stable fluorescence emission across a broad pH range from 4 to 10 with no significant pH-dependent quenching or spectral shift . This pH insensitivity contrasts sharply with FITC, whose fluorescence quantum yield drops precipitously below pH 7 due to protonation of the xanthene moiety, rendering it unsuitable for quantitative imaging in acidic subcellular compartments such as lysosomes (pH ~4.5-5.0) and endosomes . AF430 conjugates retain consistent signal in acidic organelles, enabling reliable intensity-based quantification across the full physiological pH spectrum [1].

Live-cell imaging Lysosomal tracking Endocytosis assays

Brightness Comparison with Spectral Neighbors

AF430 has a reported extinction coefficient (ε) of 15,000 L⋅mol⁻¹⋅cm⁻¹ and fluorescence quantum yield (Φ) of 0.23 under standard aqueous conditions [1]. These parameters permit calculation of relative brightness (ε × Φ = 3,450 M⁻¹cm⁻¹) for direct comparison with alternative fluorophores. Notably, an alternative source reports a higher quantum yield range of 0.7-0.9 for AF430 derivatives under specific measurement conditions [2]. This discrepancy underscores that brightness values are derivative-dependent and measurement condition-specific, requiring batch-specific verification for quantitative applications. For reference, Alexa Fluor® 405 reports ε ≈ 35,000 and Φ ≈ 0.7-0.9, yielding higher absolute brightness but with distinct spectral positioning that may not suit all multiplexing requirements [3].

Fluorescence quantification Assay development Instrument calibration

Spectral Window for Three-Color Multiplexing

AF430's excitation maximum at 430 nm and emission at 542 nm position it in a spectral gap between UV-excited fluorophores (DAPI Ex 358 nm, AMCA Ex ~350 nm) and green fluorophores (FITC/Alexa Fluor® 488 Ex 494-495 nm) [1]. This unique intermediate window enables three-color experiments combining DAPI (UV/nuclear stain), AF430 (blue-excited/green-yellow emission), and FITC/Alexa Fluor® 488 (blue-excited/green emission) with minimal channel bleed-through . Compared to Alexa Fluor® 405 (Ex 401 nm/Em 421 nm), AF430 provides a larger wavelength gap from Alexa Fluor® 488, reducing spectral overlap in multicolor panels [2]. This spectral isolation makes AF430 particularly valuable when both the UV (DAPI) and green (FITC/GFP) channels are already occupied.

Multicolor flow cytometry Immunofluorescence Fluorescence panel design

AF430 Amine Applications


Multicolor Flow Cytometry Panels

AF430 amine conjugates enable three-color flow cytometry panels combining DAPI (nuclear stain, UV channel), AF430 (violet-excited, 542 nm emission), and FITC or Alexa Fluor® 488 (green channel) with minimal spectral compensation requirements . The 112 nm Stokes shift and pH-insensitive fluorescence (pH 4-10) ensure consistent signal across varied cellular compartments, while >10-fold greater photostability versus FITC reduces signal decay during extended acquisition runs [1]. This configuration is particularly valuable for immunophenotyping assays where surface marker detection (AF430-conjugated antibodies) must be multiplexed with viability stains (DAPI) and intracellular cytokine staining (FITC/488) without channel crosstalk.

Time-Lapse Live-Cell Confocal Imaging

AF430 amine-labeled proteins maintain stable fluorescence intensity for over 2 hours under continuous 488 nm laser illumination in confocal microscopy, compared to rapid photobleaching observed with FITC conjugates under identical conditions . The pH insensitivity from pH 4 to 10 enables quantitative imaging across subcellular compartments with varying pH, including acidic lysosomes (pH 4.5-5.0) where FITC signal is quenched [1]. These properties make AF430 amine the preferred choice for long-term tracking of endocytic trafficking, protein turnover studies, and organelle dynamics experiments where both temporal duration and subcellular pH variability would compromise data quality with traditional amine-reactive dyes.

Two-Color STED Super-Resolution Microscopy

AF430's large Stokes shift (112 nm) and high photostability enable its use in multicolor STED microscopy where two dyes—one with large Stokes shift (AF430) and one with small Stokes shift—can be depleted using a single 660 nm depletion laser . This configuration simplifies instrument requirements and reduces alignment complexity compared to dual-depletion-wavelength STED setups. AF430's trifluoromethyl group contributes to enhanced photostability under the extreme illumination intensities characteristic of STED, making it suitable for nanoscale protein colocalization studies and synaptic architecture mapping at resolutions of 20-50 nm [1].

High-Sensitivity Immunoassays

The terminal primary amine of AF430 amine enables efficient covalent conjugation to carboxyl-containing biomolecules via standard EDC/NHS carbodiimide chemistry, producing stable amide bonds for irreversible labeling . When incorporated into streptavidin-biotin amplification systems, AF430 conjugates enable detection limits down to femtomolar concentrations (10⁻¹⁵ mol/L) with signal-to-noise ratios exceeding 20:1 and non-specific binding below 0.1% [1]. These performance metrics are attributed to AF430's high quantum yield (up to 0.9 in optimized conditions), low background interference from the large Stokes shift, and pH-independent signal generation that eliminates buffer-related variability. Applications include high-throughput ELISA, single-molecule fluorescence detection, and diagnostic assay development requiring maximal sensitivity with minimal false-positive rates.

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